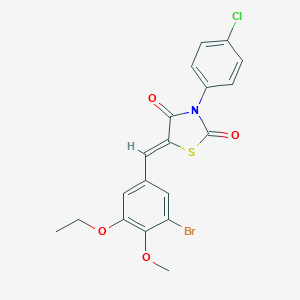
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BEMT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BEMT belongs to the class of thiazolidinediones, which are known to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antidiabetic effects.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione exerts its antitumor effects by inducing apoptosis and inhibiting cell proliferation. 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to activate the caspase-3 pathway, which is involved in the induction of apoptosis. 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation. In addition, 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to improve insulin sensitivity and reduce blood glucose levels. In addition, 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize and is available in good yield. 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It is highly insoluble in water, which makes it difficult to use in aqueous-based assays. 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is also highly lipophilic, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione. One potential direction is to investigate the molecular mechanism of 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione's anti-inflammatory effects. Another potential direction is to investigate the potential of 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione as a therapeutic agent for diabetes. In addition, further studies are needed to investigate the potential of 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione as a chemotherapeutic agent for cancer. Finally, the development of more water-soluble and bioavailable derivatives of 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione may lead to the development of more effective drugs.
Métodos De Síntesis
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione can be synthesized using a one-pot three-component reaction. The reaction involves the condensation of 3-bromo-5-ethoxy-4-methoxybenzaldehyde, 4-chlorophenylacetic acid, and thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction proceeds smoothly at room temperature and yields 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione as a yellow crystalline solid in good yield.
Aplicaciones Científicas De Investigación
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and antidiabetic effects. 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to exhibit antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Propiedades
Nombre del producto |
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C19H15BrClNO4S |
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15BrClNO4S/c1-3-26-15-9-11(8-14(20)17(15)25-2)10-16-18(23)22(19(24)27-16)13-6-4-12(21)5-7-13/h4-10H,3H2,1-2H3/b16-10- |
Clave InChI |
TZUAGRVXSKSCSB-YBEGLDIGSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OC |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OC |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301074.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B301076.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B301077.png)
![[2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B301078.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B301079.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301082.png)
![5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301085.png)
![Methyl 4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B301088.png)
![5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301090.png)
![5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301091.png)
![(2E,5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301092.png)
![2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301093.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301094.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B301096.png)